An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines available information with predicted values and established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.
Chemical Identity and Structure
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is a chiral aromatic alcohol characterized by a p-chlorinated phenyl ring and a trifluoromethyl group attached to the carbinol carbon. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and acidity compared to its non-fluorinated counterpart.
Table 1: Chemical Identifiers for 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol |
| CAS Number | 446-66-2 |
| Molecular Formula | C₈H₆ClF₃O |
| Molecular Weight | 210.58 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)O)Cl |
| InChI Key | DONAZKZEGGHKRH-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and environmental contexts. The data presented below is a combination of available information and predicted values due to the scarcity of direct experimental results for 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol.
Table 2: Summary of Physicochemical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
| Property | Value | Notes |
| Melting Point | Not available | Predicted value would likely be a low-melting solid or a liquid at room temperature. |
| Boiling Point | Not available | Predicted to be higher than 2,2,2-trifluoroethanol (74-80 °C) due to the aromatic ring. |
| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone. |
| pKa | Not available | Predicted to be more acidic than non-fluorinated alcohols due to the electron-withdrawing trifluoromethyl group. The pKa of 2,2,2-trifluoroethanol is approximately 12.4. |
| LogP | Not available | Predicted to be moderately lipophilic. |
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.
Methodology: Capillary Method
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro-Boiling Point Method
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Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.
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Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing a high-boiling liquid (e.g., mineral oil).
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Procedure: The apparatus is heated gradually. As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
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Observation: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Figure 2: Workflow for Micro-Boiling Point Determination.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
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Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa is a measure of the acidity of a compound. For an alcohol, it represents the tendency to donate a proton from the hydroxyl group.
Methodology: Potentiometric Titration
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Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture for sparingly soluble compounds).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (octanol) and an aqueous phase.
Methodology: Shake-Flask Method
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Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
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Analysis: The concentration of the compound in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in octanol to the concentration in water, and logP is the logarithm of this value.
Synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
A plausible synthetic route to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol involves the reduction of the corresponding ketone, 4-chloro-α,α,α-trifluoroacetophenone.
Proposed Synthesis Protocol: Reduction of 4-chloro-α,α,α-trifluoroacetophenone
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Reaction Setup: To a solution of 4-chloro-α,α,α-trifluoroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, cooled to 0 °C in an ice bath, is added sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.
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Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The product can be further purified by column chromatography or distillation under reduced pressure to afford pure 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol.
Figure 3: Proposed Synthesis Workflow.
Potential Signaling Pathway Interaction (Hypothetical)
While no specific signaling pathways involving 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol have been reported, small molecules with similar structural motifs can act as inhibitors of various enzymes or receptors. The following diagram illustrates a hypothetical scenario where such a molecule inhibits a generic kinase signaling pathway.
Figure 4: Hypothetical Inhibition of a Kinase Pathway.
Conclusion
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol represents a molecule of significant interest for which a complete physicochemical profile is not yet publicly available. This guide has consolidated the known information and provided a framework for the experimental determination of its key properties. The proposed synthesis route offers a practical approach for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.
